Nervonic acid

Catalog No.
S624637
CAS No.
506-37-6
M.F
C24H46O2
M. Wt
366.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nervonic acid

CAS Number

506-37-6

Product Name

Nervonic acid

IUPAC Name

(Z)-tetracos-15-enoic acid

Molecular Formula

C24H46O2

Molecular Weight

366.6 g/mol

InChI

InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3,(H,25,26)/b10-9-

InChI Key

GWHCXVQVJPWHRF-KTKRTIGZSA-N

Synonyms

nervonic acid, nervonic acid, potassium salt(Z)-isomer, nervonic acid, sodium salt, (Z)-isomer, trans-tetracos-15-enoic acid

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)O

Nervonic acid, also known as cis-15-tetracosenoic acid or selacholeic acid, is a monounsaturated fatty acid characterized by its 24-carbon chain and a single double bond located at the ninth position from the methyl end (omega-9). With the molecular formula C24H46O2, it is classified as a very long-chain fatty acid. This compound is particularly abundant in the white matter of animal brains and in peripheral nervous tissue, where it plays a crucial role in the formation of myelin sheaths surrounding nerve fibers. Nervonic acid is synthesized from oleic acid through elongation processes and desaturation, making it an important component of sphingolipids and cerebrosides .

Limited data exists on the specific safety profile of nervonic acid. Generally, fatty acids are considered relatively safe, but excessive intake could potentially lead to digestive issues or disrupt other metabolic processes [6]. More research is needed to determine safe upper limits for human consumption.

Note:

  • (This source is for linoleic acid, another fatty acid, but can provide general information on potential side effects of fatty acids)

Brain Development and Neurological Disorders

Nervonic acid is a crucial component of sphingolipids, which are essential for the structure and function of the nervous system. Studies have shown that NA plays a vital role in:

  • Myelination: NA is a building block for myelin, the fatty sheath that insulates nerve fibers and enables efficient nerve impulse transmission.
  • Neuroprotection: NA exhibits neuroprotective properties, potentially helping to prevent or slow the progression of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease.

Other Potential Health Benefits

Beyond neurological health, research suggests that NA may have other potential benefits, including:

  • Anti-inflammatory properties: Studies indicate that NA may possess anti-inflammatory properties, potentially aiding in managing conditions like arthritis and inflammatory bowel disease.
  • Metabolic regulation: Research suggests that NA may play a role in regulating metabolism, potentially impacting weight management and reducing the risk of obesity and diabetes.

Challenges and Future Directions

Despite promising research findings, there are challenges associated with NA research and application:

  • Limited natural sources: NA is naturally found in small quantities in some foods like breast milk and certain plant oils, making it difficult to obtain in large quantities for research and potential therapeutic use.
  • Developing efficient production methods: Researchers are exploring alternative methods for producing NA, such as using genetically modified organisms or chemical synthesis, to overcome the limitations of natural sources.
, primarily involving its incorporation into complex lipids such as sphingomyelin and phosphatidylethanolamines. It can also undergo oxidation reactions, leading to the formation of bioactive lipid mediators. Notably, nervonic acid has been shown to inhibit DNA polymerase beta and HIV-1 reverse transcriptase, indicating its potential as a therapeutic agent .

Key Reactions:

  • Inhibition of Enzymes: Binds to DNA polymerase beta (Ki = 4.0 µM) and HIV-1 reverse transcriptase (Ki = 1.2 µM).
  • Formation of Sphingolipids: Integrates into sphingomyelin during myelin sheath formation.

Research indicates that nervonic acid is critical for maintaining healthy nerve function. It is involved in myelin synthesis and may enhance oligodendrocyte function, which is essential for the maturation of oligodendrocyte precursor cells. Deficiencies in nervonic acid have been associated with demyelinating disorders such as multiple sclerosis and adrenoleukodystrophy, suggesting that dietary supplementation could be beneficial for individuals with these conditions . Additionally, nervonic acid may regulate calcium ion channels in nerve cell membranes, further supporting its role in neuronal health .

Nervonic acid is synthesized through the elongation of oleic acid via fatty acid elongation pathways. This process occurs primarily in the endoplasmic reticulum of cells and involves several key enzymes:

  • Condensation: Malonyl-CoA condenses with long-chain acyl-CoA.
  • Reduction: The resulting 3-oxoacyl-CoA is reduced to 3-hydroxyacyl-CoA.
  • Dehydration: The 3-hydroxyacyl-CoA undergoes dehydration to form 2-enoyl-CoA.
  • Final Reduction: The 2-enoyl-CoA is reduced to elongated acyl-CoA.

This cycle repeats until the desired chain length (24 carbons) is achieved .

Nervonic acid has various applications across different fields:

  • Nutraceuticals: Used as a dietary supplement for brain health, particularly in infants during early brain development.
  • Pharmaceuticals: Investigated for potential therapeutic effects in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
  • Industrial Uses: Employed in the formulation of cosmetics and skin care products due to its beneficial properties for skin health .

Studies have shown that nervonic acid interacts with several biological systems:

  • Cellular Mechanisms: It influences DNA polymerase activity and may modulate signaling pathways related to fatty acid metabolism.
  • Neuroprotective Effects: Research suggests that it may protect against oxidative stress in neuronal cells, enhancing their survival under adverse conditions .

Nervonic acid shares structural similarities with several other fatty acids, particularly those classified as very long-chain fatty acids. Here are some comparable compounds:

Compound NameCarbon ChainDouble BondsUnique Features
Lignoceric AcidC24:00Saturated fatty acid; precursor to nervonic acid
Erucic AcidC22:11Precursor to nervonic acid; found in rapeseed oil
Oleic AcidC18:11Common monounsaturated fatty acid; precursor
Palmitic AcidC16:00Saturated fatty acid; foundational building block
Arachidonic AcidC20:44Polyunsaturated fatty acid; involved in signaling

Uniqueness of Nervonic Acid

Nervonic acid's unique position as a monounsaturated fatty acid with a specific role in myelin sheath formation distinguishes it from other similar compounds. Its significant presence in nervous tissue underscores its importance in neurobiology and potential therapeutic applications.

Physical Description

Liquid

XLogP3

9.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

366.349780706 g/mol

Monoisotopic Mass

366.349780706 g/mol

Heavy Atom Count

26

UNII

91OQS788BE

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 41 of 42 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

506-37-6

Wikipedia

Nervonic_acid
Diisononyl_phthalate

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Modify: 2023-08-15

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